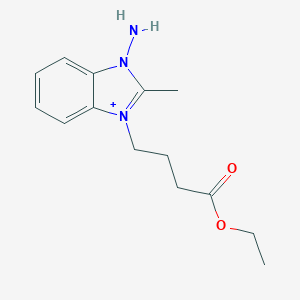![molecular formula C21H18FN3O3S B280645 6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one, commonly known as FIIN-2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has shown promising results in inhibiting the growth of cancer cells and has the potential to be used as a therapeutic drug in the future.
Mécanisme D'action
FIIN-2 works by selectively binding to the ATP-binding pocket of FGFR kinases, preventing their activity. This leads to the inhibition of downstream signaling pathways that are responsible for cell growth and survival. The selectivity of FIIN-2 for FGFR kinases makes it a promising candidate for cancer therapy, as it can target cancer cells without affecting normal cells.
Biochemical and Physiological Effects:
FIIN-2 has been shown to have various biochemical and physiological effects on cancer cells. The compound inhibits cell growth and proliferation by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. FIIN-2 has also been shown to sensitize cancer cells to radiation therapy, making it a potential combination therapy option.
Avantages Et Limitations Des Expériences En Laboratoire
FIIN-2 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. The compound has high selectivity for FGFR kinases, making it a valuable tool for studying the role of these kinases in cancer biology. However, there are also limitations to using FIIN-2 in lab experiments. The compound has low solubility in water, which can make it difficult to work with. It also has limited stability in solution, which can affect its potency over time.
Orientations Futures
There are several future directions for the study of FIIN-2. One area of interest is the development of new derivatives of the compound that have improved potency and selectivity. Another area of interest is the study of the mechanism of action of FIIN-2, which can provide insights into the role of FGFR kinases in cancer biology. Additionally, FIIN-2 can be used in combination with other therapies, such as immunotherapy, to improve treatment outcomes. Overall, the potential of FIIN-2 as a therapeutic drug for cancer is promising, and further research is needed to fully understand its potential.
Méthodes De Synthèse
FIIN-2 is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 2-fluorobenzenesulfonyl chloride with piperazine, followed by the reaction with 2-aminobenzo[cd]indole to form the final product. The purity and yield of the compound are optimized through various purification methods such as column chromatography and recrystallization.
Applications De Recherche Scientifique
FIIN-2 has been extensively studied for its potential use in cancer therapy. The compound has been shown to selectively inhibit the activity of fibroblast growth factor receptor (FGFR) kinases, which are known to play a crucial role in the growth and survival of cancer cells. FIIN-2 has been tested on various cancer cell lines, including breast, lung, and pancreatic cancer, and has shown significant inhibition of cell growth and proliferation. The compound has also been tested in animal models, where it has demonstrated the ability to inhibit tumor growth and improve survival rates.
Propriétés
Formule moléculaire |
C21H18FN3O3S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
6-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C21H18FN3O3S/c22-16-6-1-2-7-18(16)24-10-12-25(13-11-24)29(27,28)19-9-8-17-20-14(19)4-3-5-15(20)21(26)23-17/h1-9H,10-13H2,(H,23,26) |
Clé InChI |
NRLAUIDZVABFGG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280566.png)
![3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280568.png)
![3-Isopropyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280569.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)
![3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280572.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
![3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280578.png)


![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)

![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
